Bismuth zirconate
Description
Structure
2D Structure
Properties
Molecular Formula |
Bi4O12Zr3 |
|---|---|
Molecular Weight |
1301.59 g/mol |
IUPAC Name |
dioxozirconium;oxo(oxobismuthanyloxy)bismuthane |
InChI |
InChI=1S/4Bi.12O.3Zr |
InChI Key |
AQFDPEFKMHFBMS-UHFFFAOYSA-N |
Canonical SMILES |
O=[Zr]=O.O=[Zr]=O.O=[Zr]=O.O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth zirconate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing bismuth oxide (Bi2O3) and zirconium oxide (ZrO2) powders, followed by calcination at high temperatures to form the desired compound. The reaction typically occurs at temperatures ranging from 800°C to 1200°C .
Industrial Production Methods: In industrial settings, this compound is often produced using a streamlined hydrothermal synthesis process. This method involves the use of zircon minerals as a precursor, which are then subjected to hydrothermal conditions to form this compound. This approach is advantageous due to its efficiency and ability to produce high-purity materials .
Chemical Reactions Analysis
Structural Phase Transitions
-
Low Zr content (e.g., 0.2–0.6 mol fraction) : Rhombohedral structure dominates, with lattice expansion and reduced dielectric loss .
-
High Zr content (e.g., 0.8 mol fraction) : Orthorhombic structure forms due to lattice distortion and peak splitting in XRD patterns .
Intermediate Phases and Reaction Mechanisms
The synthesis often involves transient phases:
-
Bismuth titanate intermediates : Bi₁₂TiO₂₀ and NaBiTi₆O₁₄ form during early stages before Zr incorporation .
-
Zirconium-rich phases : At elevated temperatures, ZrO₂ or BaZrO₃ may persist if Zr content exceeds stoichiometric ratios .
Table 1: Phase Evolution During Bismuth Zirconate Synthesis
| Temperature Range (°C) | Dominant Phases | Structural Notes |
|---|---|---|
| 700–800°C | Bi₁₂TiO₂₀, NaBiTi₆O₁₄ | Initial reaction stages |
| 800–900°C | NBZ (rhombohedral) | Main product formation |
| >1000°C | Orthorhombic Bi₂ZrO₄ | Sodium loss via volatility |
Doping and Substitution Effects
Zirconium substitution in bismuth-based compounds alters electrical and structural properties:
-
Zr substitution in BiVO₄ : Zr doping enhances photocatalytic activity for oxygen evolution but reduces performance at high concentrations due to structural transitions (monoclinic → tetragonal) .
-
Zr in BiFeO₃ thin films : Sol-gel synthesis with Zr(NO₃)₃·6H₂O modifies magnetic and optical properties, requiring precise stoichiometric control .
Table 2: Effect of Zr Doping on BiVO₄ Photocatalytic Activity
| Zr Content (mol%) | Oxygen Evolution Rate (μmol/h) | Structural Phase |
|---|---|---|
| 0% (pure BiVO₄) | 10.3 | Monoclinic |
| 0.5% | 15.8 | Monoclinic |
| 1.0% | 9.2 | Tetragonal |
Thermal and Chemical Stability
-
Volatility issues : Sodium loss occurs at >1000°C, reducing NBZ content and altering stoichiometry .
-
Radiopacity : Bi₂O₃/ZrO₂ composites (e.g., 85/15 ratio) exhibit higher radiopacity than pure Bi₂O₃, suitable for dental applications .
Table 3: Radiopacity of Bi₂O₃/ZrO₂ Composites
| Composition (Bi₂O₃/ZrO₂) | Equivalent Al Thickness (mm) | Viability (MC3T3-E1 Cells) |
|---|---|---|
| Pure Bi₂O₃ | 5.2 | 92% |
| 85/15 Bi₂O₃/ZrO₂ | 7.8 | 90% |
Environmental and Biological Interactions
-
Cytotoxicity : ZrO₂-doped Bi₂O₃ cements show minimal toxicity, with cell viability comparable to pure Bi₂O₃ .
-
Hydration products : ZrO₂ acts as an inert filler in Portland cement, not reacting with calcium silicate hydrate (C-S-H) phases .
Key Research Findings
-
Phase-dependent dielectric properties : Rhombohedral Bi₂ZrO₄ exhibits higher ε_r (dielectric constant) than orthorhombic variants, but Zr substitution reduces ionic mobility .
-
Controllable synthesis : Annealing temperature and time critically influence phase purity and structural stability .
-
Biomedical applications : Zr-doped Bi₂O₃ composites balance radiopacity and biocompatibility for dental materials .
Table 4: Dielectric Properties of this compound
| Zr Content | ε_r (100 kHz) | tanδ (100 kHz) | Structural Phase |
|---|---|---|---|
| 0.2 mol% | 1,200 | 0.02 | Rhombohedral |
| 0.8 mol% | 800 | 0.03 | Orthorhombic |
Scientific Research Applications
Bismuth zirconate is a compound with several potential applications, including use in ceramic glazes, photocatalysis, and biomedicine. It is produced by sintering a mixture of quartz, potassium feldspar, albite, borax, Bi2O3, Suzhou kaolin, and lithium carbonate at high temperatures .
Scientific Research Applications
Ceramic Glazes: this compound can be used to create microcrystal ceramic glazes with photocatalytic functions . The preparation method involves blending specific materials and performing heat preservation at high temperatures, followed by water quenching and grinding . The resulting glaze can be applied to ceramics and sintered to produce a functional coating . The photocatalyst generated during sintering is evenly distributed within the glaze, avoiding any adverse effects on its attractiveness . The inclusion of Suzhou soil in the raw material composition, containing a small amount of TiO2, enhances the glaze's photocatalytic performance . The ceramic glaze prepared through this method exhibits high absorptivity in the visible light range and high transmission rate to infrared light, resulting in good opacity and photocatalytic function .
Photocatalysis: this compound's photocatalytic properties make it useful in degrading organic pollutants, toxic gas molecules, and bacteria on ceramic surfaces when exposed to daylight or illumination . Studies show that a ceramic glaze prepared with this compound can degrade organic pollution under illumination for eight hours, with the resolution ratio of dyes such as rhodamine B and methylene blue reaching 95% .
Biomedicine: Bismuth compounds, including this compound, have various biological activities .
Antimicrobial Applications: Bismuth-based drugs have been used to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . Bismuth inhibits H. pylori growth by disrupting virulence proteins, flagella assembly, and antioxidant enzymes . Bismuth compounds have also demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .
Antifungal Applications: Bismuth oxide nanoparticles (Bi2O3NPs) have shown efficacy in treating Candida albicans fungal infections and preventing biofilm formation, outperforming common antifungal agents . Bismuth vanadate (BiVO4) nanorods have exhibited antifungal activity against Fusarium solani with low toxicity to cells .
Anticancer Applications: Bismuth complexes have shown anticancer potential . Bismuth dithiocarbamate compounds have demonstrated cytotoxicity in various human carcinoma cancer cell lines while exhibiting low toxicity to normal cell lines . These compounds promote apoptosis, block the cell cycle, and inhibit cell invasion in hepatocellular carcinoma cells .
Mechanism of Action
The mechanism by which bismuth zirconate exerts its effects is complex and involves multiple pathways. In catalytic applications, the compound’s activity is often attributed to the presence of bismuth and zirconium atoms, which can facilitate electron transfer and promote various chemical reactions. In biological systems, this compound can interact with cellular components, leading to antimicrobial effects and potential therapeutic benefits .
Comparison with Similar Compounds
Performance Trade-offs
- Piezoelectricity : PZT outperforms this compound in piezoelectric response, critical for actuators and sensors. This compound’s lack of ferroelectricity limits its direct use in such applications .
- Environmental Impact : this compound’s lead-free composition addresses ecological concerns associated with PZT’s PbO content .
This compound vs. Bismuth Ferrite (BiFeO₃)
Multifunctionality
BiFeO₃ is a lead-free multiferroic material with coexisting ferroelectricity (polarization ~100 µC/cm²) and antiferromagnetism. Its bandgap (~2.7–2.8 eV) is slightly narrower than this compound’s, enabling broader visible-light absorption . However, BiFeO₃ suffers from high leakage currents and requires synthesis temperatures ≥650°C, limiting its scalability .
This compound vs. Strontium Bismuth Tantalate (SBT)
Fatigue Resistance SBT (SrBi₂Ta₂O₉) is a bismuth-layered perovskite with excellent fatigue endurance (>10¹⁰ cycles), making it ideal for non-volatile memory. However, its piezoelectric coefficient (d₃₃ ≈ 25–30 pC/N) is lower than this compound’s catalytic efficiency .
Processing Challenges
SBT requires sintering temperatures ≥700°C, whereas this compound’s lower synthesis temperature (<600°C) offers cost and compatibility advantages .
Key Data and Research Findings
Table 1: Comparative Properties of this compound and Similar Compounds
Biological Activity
Bismuth zirconate (BiZrO₆) is a compound that has garnered attention in various fields, including materials science and biomedical applications. Its biological activity, particularly in antimicrobial and anticancer properties, has been the focus of recent research. This article explores the biological activities of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
Overview of this compound
This compound is a perovskite-type oxide known for its unique structural properties and potential applications in catalysis, sensors, and as an antimicrobial agent. The compound exhibits significant biological activity, particularly against pathogenic bacteria and cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Bismuth compounds, including this compound, have shown efficacy against Helicobacter pylori (H. pylori), a bacterium associated with gastric ulcers. Research indicates that bismuth disrupts multiple essential pathways in H. pylori by inhibiting virulence factors such as CagA and VacA, disrupting flagella assembly, and impairing antioxidant enzyme function .
- Anticancer Properties : this compound has demonstrated cytotoxic effects on various cancer cell lines. Studies reveal that bismuth complexes can trigger apoptosis in cancer cells through DNA fragmentation pathways and induce non-apoptotic cell death via lipid peroxidation . The presence of specific ligands enhances the anticancer activity of bismuth compounds, making them promising candidates for cancer therapy.
Case Studies
- Antimicrobial Efficacy Against H. pylori :
-
Anticancer Activity :
- Research on bismuth dithiocarbamate complexes indicated low toxicity to normal cells while exhibiting high cytotoxicity against human carcinoma cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . These findings suggest that bismuth compounds can selectively target cancer cells while sparing healthy tissues.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Q & A
Q. What are the established methods for synthesizing high-purity bismuth zirconate, and how do processing parameters influence crystallinity?
this compound (Bi₄O₁₂Zr₃) is typically synthesized via solid-state reactions or sol-gel methods. For solid-state routes, stoichiometric mixtures of Bi₂O₃ and ZrO₂ are calcined at 800–1000°C, with purity (>99.9%) achieved through repeated grinding and sintering cycles . Particle size control (e.g., −200 mesh) is critical for homogeneity, and X-ray diffraction (XRD) is used to confirm phase purity and rhombohedral/orthorhombic structures. Differential thermal analysis (DTA) can identify phase transitions during heating, ensuring stable crystalline forms .
Q. Which characterization techniques are most effective for analyzing structural and piezoelectric properties of this compound?
XRD and Raman spectroscopy are standard for phase identification, while scanning electron microscopy (SEM) reveals grain morphology. For piezoelectric characterization, impedance analyzers measure dielectric constants and electromechanical coupling coefficients (e.g., d₃₃). Polarization-electric field (P-E) hysteresis loops quantify ferroelectric behavior. Comparative studies with lead zirconate titanate (PZT) require controlled electrode deposition (e.g., sputtered Pt) to minimize interfacial losses .
Q. How does this compound’s thermal stability compare to other piezoelectric ceramics in high-temperature applications?
this compound exhibits superior thermal stability compared to PZT due to its higher Curie temperature (>600°C vs. ~350°C for PZT). Thermogravimetric analysis (TGA) under oxidative conditions shows minimal weight loss up to 800°C, making it suitable for nuclear reactor instrumentation or aerospace sensors. However, prolonged exposure above 700°C may induce partial decomposition to Bi₂O₃ and ZrO₂, necessitating protective coatings in extreme environments .
Advanced Research Questions
Q. What mechanisms drive phase separation and electrical shorting in this compound under bipolar fatigue?
During electrical cycling, localized Joule heating and oxygen vacancy migration can induce phase separation. Micro-Raman mapping of fatigued samples reveals dendritic regions rich in α-PbO, β-PbO, and TiO₂, suggesting incongruent melting. Electron microprobe analysis confirms Bi depletion at shorting sites, which correlates with increased leakage currents. Mitigation strategies include doping with samarium or lanthanum to stabilize the perovskite structure .
Q. How does rare-earth doping influence the dielectric and piezoelectric response of this compound?
Doping with lower-valent cations (e.g., La³⁺, Sm³⁺) at Bi³⁺ sites introduces oxygen vacancies, enhancing ionic polarization. For example, 2% Bi-doped PZT shows a 20% increase in dielectric permittivity (εᵣ) but reduced mechanical quality factor (Qₘ) due to domain wall pinning. Impedance spectroscopy at varying frequencies (1 Hz–1 MHz) can distinguish intrinsic (lattice) vs. extrinsic (domain) contributions to piezoelectricity .
Q. What methodologies resolve contradictions in reported Curie temperatures for this compound across studies?
Discrepancies in Curie temperatures (e.g., 600°C vs. 650°C) often arise from differences in sample stoichiometry or measurement techniques. Controlled studies using sealed crucibles to prevent Bi₂O₃ sublimation, coupled with in-situ high-temperature XRD, are recommended. Comparative analysis with differential scanning calorimetry (DSC) under inert atmospheres minimizes oxidation artifacts .
Q. How can strain engineering optimize the piezoelectric response of this compound thin films?
Epitaxial growth on mismatched substrates (e.g., SrTiO₃) induces tensile/compressive strains, shifting phase boundaries. For instance, tensile strain stabilizes an orthorhombic-rhombohedral (O-R) phase boundary in BiFeO₃, enhancing intrinsic d₃₃ by 40%. First-principles calculations combined with piezoresponse force microscopy (PFM) can map strain-dependent polarization rotation, guiding substrate selection .
Q. What experimental designs are effective for studying radiation tolerance in this compound-based sensors?
In-pile testing within material test reactors (MTRs) exposes samples to neutron fluxes (>10¹⁴ n/cm²/s). Post-irradiation analysis includes:
- Impedance spectroscopy to detect radiation-induced conductivity (RIC).
- TEM to assess defect clusters and amorphization.
- Comparison with PZT analogs (e.g., PZ27) under identical conditions to benchmark performance .
Methodological Guidelines
Designing experiments to assess piezoelectric aging in this compound:
- Sample preparation: Use screen-printed thick films on alumina substrates to mimic sensor architectures.
- Aging protocol: Cycle samples at 150°C for 100 hours under DC bias (10 kV/cm).
- Analysis: Track aging via time-dependent dielectric spectroscopy (TDDS) and PFM to decouple charge migration from domain reconfiguration .
Addressing discrepancies in dopant effects on sintering kinetics:
Contradictory reports on dopant-enhanced densification (e.g., Bi³⁺ vs. La³⁺) require isothermal sintering studies with controlled heating rates (e.g., 5°C/min). Master sintering curve (MSC) models can isolate activation energies, while energy-dispersive X-ray spectroscopy (EDS) maps dopant segregation at grain boundaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
